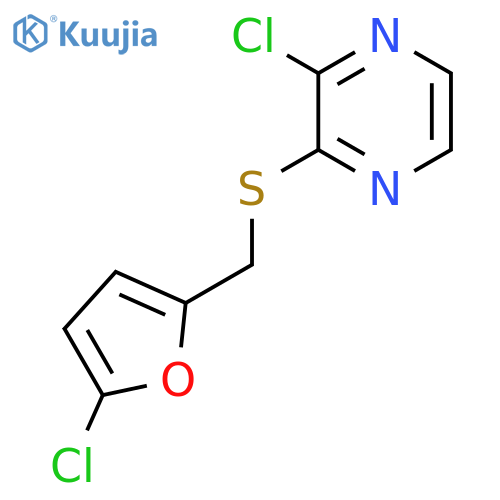Cas no 2172226-50-3 (2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine)

2172226-50-3 structure
商品名:2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine
2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine
- 2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
- 2172226-50-3
- EN300-1290005
-
- インチ: 1S/C9H6Cl2N2OS/c10-7-2-1-6(14-7)5-15-9-8(11)12-3-4-13-9/h1-4H,5H2
- InChIKey: MOHKUUKVUMSGIV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSC2C(=NC=CN=2)Cl)O1
計算された属性
- せいみつぶんしりょう: 259.9577894g/mol
- どういたいしつりょう: 259.9577894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 64.2Ų
2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1290005-5000mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-2500mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-500mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-1.0g |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1290005-10000mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-100mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-1000mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-50mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1290005-250mg |
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine |
2172226-50-3 | 250mg |
$774.0 | 2023-10-01 |
2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
2172226-50-3 (2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量